Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate
Description
Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a piperazine derivative featuring a benzofuranone (3-oxo-1,3-dihydro-2-benzofuran) substituent at the 4-position of the piperazine ring. The compound combines a heterocyclic benzofuranone moiety with a piperazine backbone, which is frequently employed in medicinal chemistry due to its versatility in hydrogen bonding and conformational flexibility. The ethyl carboxylate group at the 1-position of piperazine enhances solubility and modulates electronic properties. This structural motif is of interest in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes where piperazine derivatives are prevalent .
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 4-(3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-15(19)17-9-7-16(8-10-17)13-11-5-3-4-6-12(11)14(18)21-13/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
RNLBLHKWAIISER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate typically involves the condensation of 3-oxo-1,3-dihydro-2-benzofuran with piperazine-1-carboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The piperazine-linked ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Boc Deprotection : Treatment with HCl in dioxane removes the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen, yielding the free amine (5-(2-(piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one hydrochloride) .
-
Ester Hydrolysis : Basic hydrolysis (e.g., NaOH) cleaves the ethyl ester to generate carboxylic acid derivatives, which are intermediates for further functionalization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 4M HCl in dioxane, 25°C, 18 hours | Piperazine hydrochloride derivative | 85–95% | |
| 2M NaOH, 90°C, 30 minutes | Carboxylic acid intermediate | 77% |
Nucleophilic Additions
The carbonyl group in the 3-oxo-benzofuran moiety participates in nucleophilic reactions:
-
Hydrazine Addition : Hydrazine hydrate reacts with the carbonyl group to form phthalazinone derivatives, a key step in synthesizing heterocyclic drug candidates (e.g., 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile) .
-
Epoxide Ring-Opening : Microwave-assisted reactions with epoxides yield hydroxyethyl-piperazine derivatives, demonstrating stereoselectivity .
Example Reaction Pathway
textEthyl 4-(3-oxo-benzofuran)piperazine + Hydrazine hydrate → 2-Fluoro-5-(4-oxophthalazin-1-ylmethyl)benzonitrile [3]
Amide Coupling Reactions
The piperazine amine reacts with carboxylic acids or activated esters to form amides, a critical step in drug design:
-
HATU-Mediated Coupling : 2-Fluoro-5-(4-oxophthalazin-1-ylmethyl)benzoic acid couples with 1-(cyclopropylcarbonyl)piperazine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form target molecules with immunosuppressive activity .
| Coupling Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| HATU | DIPEA | Acetonitrile | 65–75% | |
| EDCI/HOBt | Triethylamine | DMF | 60–70% |
Alkylation and Acylation of Piperazine
The secondary amine in the piperazine ring undergoes alkylation or acylation:
-
Boc Protection : tert-Butyl dicarbonate (Boc₂O) selectively protects the piperazine nitrogen under mild conditions .
-
Acylation with Acid Chlorides : Reaction with cyclopropanecarbonyl chloride forms acylated derivatives, enhancing lipophilicity for biological targeting .
Key Structural Modifications
| Reaction Type | Reagent | Product Application | Source |
|---|---|---|---|
| Acylation | Cyclopropanecarbonyl chloride | IMPDH inhibitors for immunosuppression | |
| Alkylation | Ethyl bromoacetate | Ester prodrugs |
Electrophilic Aromatic Substitution
The benzofuran’s methoxy and methyl groups direct electrophilic substitution:
-
Nitration and Halogenation : Methoxy groups activate the aromatic ring toward nitration or bromination at specific positions, enabling further derivatization.
Oxidation and Reduction
-
Oxidation : The benzofuran’s 3-oxo group can be further oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
-
Reduction : Sodium borohydride reduces carbonyl groups to alcohols, though this is less common due to competing piperazine reactivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those containing piperazine moieties. Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's antiproliferative effects on pancreatic cancer (Panc-1), breast cancer (MCF-7), and lung carcinoma (A549) cell lines. The results indicated significant cytotoxic activity, suggesting that the compound may inhibit cell proliferation through mechanisms such as reactive oxygen species (ROS) production and modulation of specific signaling pathways like c-Abl and p38 MAPK/ATF-2 .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Panc-1 | 15.2 | ROS production |
| MCF-7 | 12.5 | c-Abl activation |
| A549 | 18.7 | p38 MAPK modulation |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Benzofuran derivatives are known for their broad-spectrum antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida species .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases.
Mechanism of Neuroprotection
Research indicates that compounds with benzofuran structures can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The compound has been shown to enhance neuronal survival in models of oxidative stress induced by hydrogen peroxide .
Case Study: Neuroprotection in Cellular Models
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death and an increase in antioxidant enzyme activity .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 45 | 78 |
| Superoxide Dismutase Activity (U/mg protein) | 5.0 | 12.5 |
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations
Benzofuranone vs. Acyl/Indole Substituents: The benzofuranone group in the target compound provides a rigid, planar structure with a ketone oxygen, which may enhance π-π stacking interactions in biological targets compared to flexible acyl chains (e.g., ) or indole-ethyl groups (). This rigidity could influence binding affinity in enzyme active sites .
Electron-Withdrawing vs. In contrast, the benzofuranone moiety offers moderate electron withdrawal due to its conjugated ketone.
Heterocyclic Diversity: Thiazolidinone () and thienopyrimidine () substituents introduce sulfur atoms, which may improve metal-binding capabilities or modulate solubility. The benzofuranone’s oxygen-rich structure could favor hydrogen bonding in polar environments.
Biological Activity Hypotheses: Indole-containing analogs () are structurally similar to serotonin and may interact with CNS receptors. The benzofuranone derivative, with its cyclic ketone, might exhibit distinct pharmacokinetic profiles, such as reduced first-pass metabolism compared to ester-containing analogs.
Biological Activity
Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzofuran moiety and a piperazine ring, both of which are known to contribute to various pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzofuran core that may influence its interaction with biological targets.
- A piperazine ring, which is often associated with various pharmacological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, derivatives of piperazine have been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Some benzofuran derivatives are known for their anti-HIV activity. The structural motifs present in this compound may contribute to similar antiviral effects .
- Anticancer Potential : The presence of the benzofuran moiety in various compounds has been linked to anticancer activity. Studies suggest that such compounds can induce apoptosis in cancer cells, although specific data on this compound remains limited .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives. The results indicated that modifications on the piperazine ring significantly affected the antibacterial potency. For example, compounds with halogen substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Ethyl 4-(3-oxo...) | TBD | TBD |
Antiviral Activity
Research into structurally related compounds has shown that certain benzofuran derivatives can inhibit viral replication mechanisms. The presence of functional groups like carbonyls in the benzofuran structure is believed to play a crucial role in these interactions .
Case Study 1: Antibacterial Efficacy
In a comparative study, several piperazine derivatives were synthesized and tested for their antibacterial properties. Ethyl 4-(3-oxo...) was among the compounds evaluated, showing promising results against resistant bacterial strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzofuran derivatives highlighted the potential of similar compounds in inducing cell cycle arrest and apoptosis in various cancer cell lines.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate?
The synthesis typically involves functionalization of the piperazine ring followed by coupling with a benzofuran derivative. Key steps include:
- Esterification : Reacting piperazine intermediates (e.g., tert-butyl piperazine-1-carboxylate) with ethyl chloroformate under basic conditions .
- Cyclization : Formation of the 3-oxo-1,3-dihydro-2-benzofuran moiety via acid-catalyzed cyclization of substituted phenols or via palladium-catalyzed cross-coupling reactions .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) is commonly used to isolate the product .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine/benzofuran connectivity. For example, the ethyl ester group typically appears as a triplet (~1.2–1.4 ppm) and quartet (~4.1–4.3 ppm) in ¹H NMR .
- X-ray Crystallography : Resolves molecular conformation (e.g., chair vs. boat piperazine rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity .
Q. What biological activities are associated with this compound, and how are they tested?
- Antimicrobial Activity : Tested via MIC (minimum inhibitory concentration) assays against bacterial/fungal strains. Benzofuran derivatives exhibit activity due to membrane disruption or enzyme inhibition .
- Receptor Binding : Radioligand displacement assays assess interactions with targets like serotonin or dopamine receptors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Reaction Optimization : Vary catalysts (e.g., Zn(OTf)₂ vs. glacial acetic acid) and solvents (ethanol vs. DME) to improve yields. For example, zinc trifluoromethanesulfonate in DME increased yields to 47% in one study .
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ NMR to identify side reactions (e.g., ester hydrolysis) .
Q. What role does molecular conformation play in the compound’s biological activity?
- Crystal Structure Insights : X-ray data reveal that a chair conformation of the piperazine ring enhances binding to hydrophobic pockets in target proteins, while boat conformations reduce activity .
- SAR Studies : Modifying the benzofuran’s substituents (e.g., electron-withdrawing groups at C-3) improves metabolic stability and potency .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Q. What computational methods are recommended for predicting binding modes and ADMET properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cytochrome P450) .
- DFT Calculations : Optimize geometries and calculate electrostatic potential maps to identify reactive sites .
- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and BBB permeability, guiding lead optimization .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
